2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
描述
2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that is being researched for its potential use in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and survival.
作用机制
2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide works by inhibiting the activity of several protein kinases, including Bruton’s tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These enzymes are involved in signaling pathways that promote cancer cell growth and survival, and blocking their activity can lead to cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of immune cells that can attack cancer cells. It has also been shown to be well-tolerated and have minimal toxicity in animal models.
实验室实验的优点和局限性
One advantage of 2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its specificity for BTK and other protein kinases involved in cancer cell growth and survival. This makes it a promising candidate for targeted cancer therapy, as it may have fewer side effects than non-specific inhibitors. However, like all drugs, this compound has limitations and potential drawbacks, including the possibility of drug resistance and the need for further optimization to improve its efficacy and safety.
未来方向
There are several potential future directions for research on 2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide and related compounds. One area of focus is identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of interest is investigating the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further optimization of the synthesis method and structure-activity relationship studies could lead to the development of more potent and selective inhibitors of BTK and other cancer-related protein kinases.
科学研究应用
2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is being studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and survival of cancer cells in preclinical studies, and is currently in clinical trials to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
2,2-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)15(19)17-13-7-9-14(10-8-13)22(20,21)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNORTFHDNEKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。